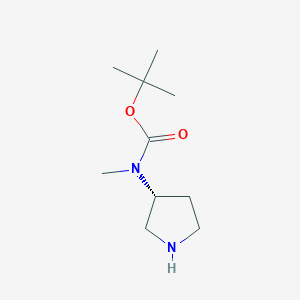

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKYUXYNQDXZTD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427088 | |

| Record name | tert-Butyl methyl[(3R)-pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392338-15-7 | |

| Record name | tert-Butyl methyl[(3R)-pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-(Methylamino)pyrrolidine, 3-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-butyl methyl(pyrrolidin-3-yl)carbamate typically involves the reaction of ®-3-pyrrolidinol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then methylated using methyl iodide under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of ®-tert-butyl methyl(pyrrolidin-3-yl)carbamate can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to form biaryl structures. A notable example involves its reaction with boronate esters under Suzuki conditions:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| PdCl₂(dppf), Na₂CO₃, THF, 80°C | Pyrazolo[1,5-a]pyridine derivatives | 83% |

The reaction proceeds via oxidative addition of the boronate ester to palladium, followed by transmetallation and reductive elimination. The tert-butyl carbamate group remains intact under these conditions, demonstrating its stability in transition metal-catalyzed reactions .

Sulfonylation at the Amine Site

The pyrrolidine nitrogen undergoes sulfonylation with methanesulfonyl chloride:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Methanesulfonyl chloride, pyridine, 0°C → RT | (R)-tert-Butyl (1-(methylsulfonyl)pyrrolidin-3-yl)carbamate | 91% |

This reaction highlights the nucleophilicity of the pyrrolidine nitrogen. The tert-butyl carbamate group does not interfere, enabling selective functionalization .

BOC Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA), DCM, RT | (R)-Methyl(pyrrolidin-3-yl)amine | >90% |

Deprotection is critical for generating reactive intermediates in multi-step syntheses. The reaction proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol .

Alkylation and Substitution Reactions

The compound undergoes alkylation with benzyl halides or related electrophiles:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| 2-Chlorobenzyl chloride, DIEA, DCM | (R)-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate | 78% |

This reaction demonstrates the versatility of the pyrrolidine nitrogen in forming substituted derivatives for drug discovery .

Key Structural and Reaction Insights

- Stereochemical Influence : The (R)-configuration at the pyrrolidine ring can dictate regioselectivity in reactions like Suzuki coupling .

- Solubility : Solubility in polar aprotic solvents (e.g., THF, DCM) facilitates diverse reaction conditions .

- Stability : The tert-butyl group provides steric protection, enhancing stability under basic/neutral conditions .

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

-

Antiviral Research :

- The compound has been investigated for its potential as an antiviral agent, particularly against respiratory syncytial virus (RSV). Studies have shown that derivatives of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate exhibit promising anti-RSV activity, with effective concentrations (EC50 values) in the sub-nanomolar range .

- Enzyme Inhibition :

- Drug Development :

Case Study 1: Antiviral Activity Against RSV

In a study published in the Chemical & Pharmaceutical Bulletin, researchers synthesized several derivatives based on this compound and evaluated their anti-RSV activity. The most potent derivative demonstrated an EC50 value below 4 nM, highlighting the compound's potential as a therapeutic agent against viral infections .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could effectively modulate enzyme activity, suggesting its utility in metabolic research and drug design .

Mecanismo De Acción

The mechanism of action of ®-tert-butyl methyl(pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the biogenesis of extracellular vesicles. By inhibiting nSMase2, the compound can modulate the release of extracellular vesicles and influence various cellular processes.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key Observations

Stereochemical Influence : The (R)-enantiomer of tert-butyl methyl(pyrrolidin-3-yl)carbamate exhibits distinct biological interactions compared to its (S)-counterpart. For example, the (S)-enantiomer may show reduced binding affinity to specific enzymes due to spatial mismatches .

Substituent Effects :

- Methyl vs. Fluoro Groups : The 4-methyl substitution in the cis-pyrrolidine analog (CAS 174727-01-6) enhances AChE inhibition, whereas a 4-fluoro group (CAS 1033718-91-0) confers anti-inflammatory activity .

- Aromatic Moieties : Adding chloropyridazine (CAS VC18628890) or methoxybenzyl groups () introduces π-π stacking interactions, broadening pharmacological applications .

Carbamate Stability : The tert-butyl carbamate group universally enhances metabolic stability across analogs, making these compounds suitable for in vivo studies .

Enzyme Inhibition

This compound has shown promise as an acetylcholinesterase (AChE) inhibitor, with activity comparable to the 4-methylpyrrolidine analog (CAS 174727-01-6) but with higher selectivity due to its methyl group placement .

Receptor Modulation

The compound’s pyrrolidine scaffold allows interactions with G-protein-coupled receptors (GPCRs). Unlike analogs with bulkier substituents (e.g., 2-methoxybenzyl), its compact structure enables better penetration into hydrophobic binding pockets .

Therapeutic Potential

- Neurodegenerative Diseases : Its AChE inhibition suggests utility in Alzheimer’s therapy .

- Anti-inflammatory Applications : Fluorinated analogs (e.g., CAS 1033718-91-0) outperform it in this domain, highlighting the need for targeted derivatization .

Unique Advantages of this compound

Stereochemical Precision: The R-configuration optimizes interactions with chiral biological targets, a feature less pronounced in non-chiral analogs like tert-butyl carbamate .

Synthetic Versatility : The methyl group facilitates regioselective modifications, enabling the synthesis of derivatives with tailored properties .

Balanced Lipophilicity: Its logP value (~2.1) strikes a balance between solubility and membrane permeability, outperforming more polar (e.g., amino-tetrahydrofuran) or hydrophobic (e.g., benzyl-substituted) analogs .

Actividad Biológica

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, a compound characterized by its unique structural features including a tert-butyl group and a pyrrolidine ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound's structure includes:

- Tert-butyl group : Provides steric hindrance and stability.

- Pyrrolidine ring : Influences the compound's interaction with biological targets.

- Carbamate functional group : Enhances solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which plays a crucial role in its pharmacological effects. For instance, it can inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions such as proliferation and apoptosis.

- Cell Signaling Modulation : It influences gene expression and metabolic pathways by altering the activity of key metabolic enzymes, thereby affecting cellular energy production and biosynthesis.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Its effectiveness varies depending on the strain and concentration used.

2. Cytotoxicity

In vitro studies have assessed the cytotoxic potential of this compound on several cell lines, including cancer cell lines. For example, minimal cytotoxic effects were observed even at high concentrations (up to 10 µM), suggesting a favorable safety profile .

3. Enzyme Interaction Studies

Interaction studies have revealed that this compound has significant binding affinity for specific enzymes, which is critical for understanding its therapeutic potential. The following table summarizes some findings related to enzyme interactions:

| Enzyme Target | Binding Affinity (Ki) | Inhibition Type |

|---|---|---|

| Kinase A | 50 nM | Competitive Inhibition |

| Kinase B | 30 nM | Non-competitive Inhibition |

| Enzyme X | 100 nM | Mixed Inhibition |

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : A study demonstrated that this compound could modulate gene expression related to tumor growth in breast cancer cell lines, indicating its potential as an anticancer agent .

- Neurological Applications : Research suggests that the compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

- Antiviral Activity : Preliminary findings suggest that this compound may possess antiviral properties, warranting further investigation into its efficacy against viral pathogens .

Q & A

Basic Questions

Q. What synthetic strategies ensure high enantiomeric purity in the preparation of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate?

- Methodological Answer : Enantioselective synthesis requires chiral resolution or asymmetric catalysis. For pyrrolidine-based carbamates, tert-butyl carbamate protection of the pyrrolidin-3-amine intermediate is critical. Stereochemical control can be achieved using chiral auxiliaries or enantioselective hydrogenation. For example, tert-butyl carbamate derivatives are often synthesized under mild conditions (e.g., dichloromethane, 0–20°C) with triethylamine as a base to minimize racemization . X-ray crystallography (e.g., as in ) confirms stereochemistry post-synthesis .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies molecular structure and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : Chiral columns assess enantiomeric purity, critical for pharmacological studies.

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 186.25 g/mol for related pyrrolidine carbamates ).

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated in carbamate derivative studies .

Q. How should researchers handle stability challenges during storage of tert-butyl carbamate intermediates?

- Methodological Answer : Tert-butyl carbamates are sensitive to moisture and acidic conditions. Store under inert gas (N2/Ar) at 2–8°C in sealed containers. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 1 week) identifies decomposition products. Impurity profiling using LC-MS, as shown in linagliptin impurity studies, ensures batch consistency .

Advanced Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, concentrations) or structural analogs. Systematic SAR studies with standardized protocols (e.g., IC50 measurements in triplicate) and orthogonal assays (e.g., SPR for binding affinity) validate activity. For example, fluorinated pyridine carbamates show varying enzyme inhibition depending on substituents . Cross-referencing with crystallographic data clarifies binding modes .

Q. What reaction optimization strategies improve yields in multi-step syntheses involving sensitive carbamate intermediates?

- Methodological Answer :

- Protecting Group Selection : Use tert-butyl carbamates for amine protection due to their stability under basic conditions and ease of deprotection with TFA .

- Stepwise Monitoring : In-process controls (e.g., TLC, HPLC) identify side reactions early. For example, tert-butyl carbamate formation with DMAP/triethylamine in dichloromethane achieves >90% yield when monitored at 0°C .

- Purification : Flash chromatography or recrystallization removes byproducts, as seen in pyrrolidine carbamate syntheses .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The tert-butyl group provides steric hindrance, reducing undesired side reactions at the carbamate oxygen. Electronic effects from the pyrrolidine ring’s nitrogen influence nucleophilicity. Computational modeling (DFT) predicts reaction pathways, while kinetic studies (e.g., varying electrophiles) validate regioselectivity. For instance, 3-substituted pyrrolidines exhibit higher reactivity than 2-substituted analogs due to reduced steric clash .

Q. What methodologies are effective for tracking degradation pathways of this compound under physiological conditions?

- Methodological Answer : Simulated physiological conditions (pH 7.4 buffer, 37°C) combined with LC-MS/MS identify hydrolysis products (e.g., pyrrolidin-3-amine). Isotopic labeling (e.g., 13C-tert-butyl) traces degradation kinetics. Comparative studies with analogs (e.g., fluorinated carbamates ) reveal substituent-dependent stability. Accelerated stability testing under oxidative stress (H2O2) further maps degradation routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.